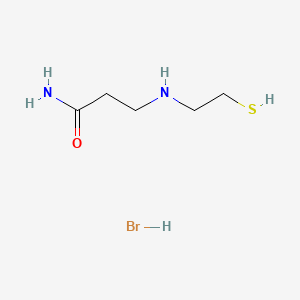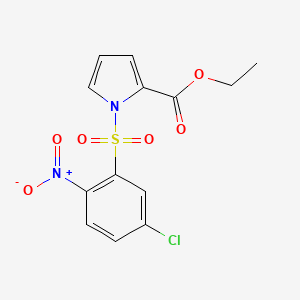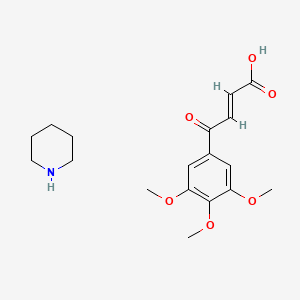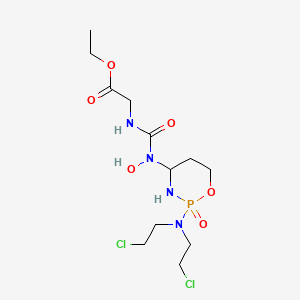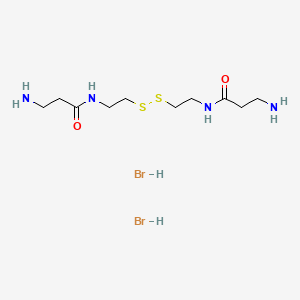
N,N'-(Dithiodiethylene)bis(3-aminopropionamide) dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alethine dihydrobromide is a compound that belongs to the family of disulfides. It is a low molecular weight disulfide known for its antitumor activity in various cancer models, including murine myeloma and melanoma . This compound is studied for its potential therapeutic applications, particularly in the treatment of cancer.
Preparation Methods
Alethine dihydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with hydrobromic acid. The reaction typically occurs in a methanol solution, where ethylenediamine reacts with 40% hydrobromic acid to form the dihydrobromide salt . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Alethine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to its corresponding thiols.
Substitution: Alethine dihydrobromide can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfides and thiols.
Scientific Research Applications
Alethine dihydrobromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coenzyme A and other biologically active compounds.
Medicine: Alethine dihydrobromide exhibits antitumor activity and is investigated for its potential in treating blood disorders, lymphoma, and multiple myeloma
Properties
CAS No. |
104071-87-6 |
|---|---|
Molecular Formula |
C10H24Br2N4O2S2 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide;dihydrobromide |
InChI |
InChI=1S/C10H22N4O2S2.2BrH/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12;;/h1-8,11-12H2,(H,13,15)(H,14,16);2*1H |
InChI Key |
DGDBKJAIBYSHRE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NCCSSCCNC(=O)CCN.Br.Br |
Related CAS |
646-08-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


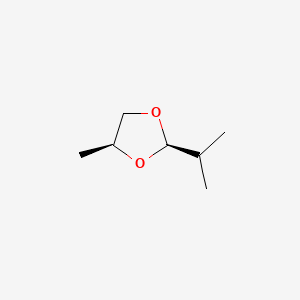
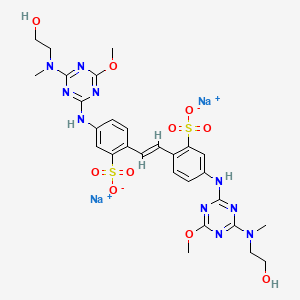


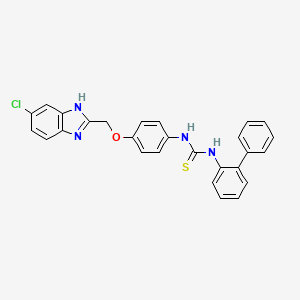
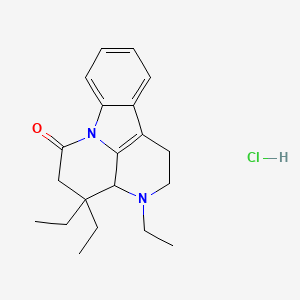

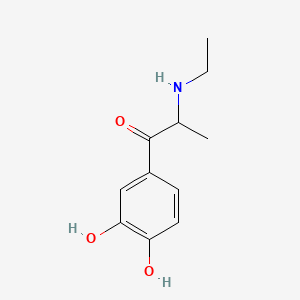
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
